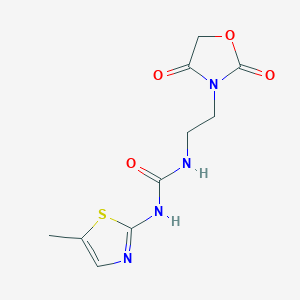
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 4-methylphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Incorporation of the tetrahydro-2-furanylmethyl group: This step may involve nucleophilic substitution or addition reactions.
Formation of the carboxamide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiadiazine derivatives: These compounds share a similar core structure and may have comparable biological activities.
Fluorinated aromatic compounds: These compounds contain fluorine atoms and may exhibit similar chemical reactivity.
Carboxamide derivatives: These compounds have a carboxamide functional group and may have similar pharmacological properties.
Uniqueness
6-FLUORO-1-(4-METHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-4,1,2-BENZOTHIADIAZINE-3-CARBOXAMIDE 4,4-DIOXIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-fluoro-1-(4-methylphenyl)-4,4-dioxo-N-(oxolan-2-ylmethyl)-4λ6,1,2-benzothiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-13-4-7-15(8-5-13)24-17-9-6-14(21)11-18(17)29(26,27)20(23-24)19(25)22-12-16-3-2-10-28-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHFZYOVICYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)S(=O)(=O)C(=N2)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)
![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/new.no-structure.jpg)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)
![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)
